4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzonitrile
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Overview
Description
4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzonitrile is an organic compound with the molecular formula C13H7FN2O2S It is characterized by the presence of a fluorophenyl group, a sulfanyl group, and a nitrobenzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzonitrile typically involves the reaction of 4-fluorothiophenol with 3-nitrobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or iron powder with hydrochloric acid (HCl) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 4-[(4-Fluorophenyl)sulfanyl]-3-aminobenzonitrile.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorophenyl and sulfanyl groups contribute to the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzaldehyde
- 4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzoic acid
- 4-[(4-Fluorophenyl)sulfanyl]aniline
Uniqueness
4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzonitrile is unique due to the presence of both a nitro group and a nitrile group on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
89733-02-8 |
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Molecular Formula |
C13H7FN2O2S |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
4-(4-fluorophenyl)sulfanyl-3-nitrobenzonitrile |
InChI |
InChI=1S/C13H7FN2O2S/c14-10-2-4-11(5-3-10)19-13-6-1-9(8-15)7-12(13)16(17)18/h1-7H |
InChI Key |
LOBFWBKKQDSRFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)SC2=C(C=C(C=C2)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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